molecular formula C18H17N5O3 B7707700 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B7707700
M. Wt: 351.4 g/mol
InChI Key: BPWCLZPDSNEKRL-UHFFFAOYSA-N
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Description

3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a compound that has gained significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of oxadiazoles, which have been found to exhibit a wide range of biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of various enzymes. For example, the inhibitory activity of this compound against carbonic anhydrase is thought to be due to its ability to bind to the active site of the enzyme and block its activity.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. In addition, it has also been reported to possess anticancer activity against various cancer cell lines such as breast, colon, and lung cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One area of research is the development of more potent analogs of this compound with improved selectivity and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, the use of this compound as a tool for studying the role of various enzymes in biological processes is an area of interest for future research.

Synthesis Methods

The synthesis of 3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 3-nitro-4-(piperidin-1-yl)aniline with pyridine-3-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

3-(3-nitro-4-(piperidin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. In addition, it has also been reported to possess anticancer activity against various cancer cell lines such as breast, colon, and lung cancer.

Properties

IUPAC Name

3-(3-nitro-4-piperidin-1-ylphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-23(25)16-11-13(6-7-15(16)22-9-2-1-3-10-22)17-20-18(26-21-17)14-5-4-8-19-12-14/h4-8,11-12H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWCLZPDSNEKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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